molecular formula C7H5Br2FO B1413294 2,5-Dibromo-3-fluorobenzyl alcohol CAS No. 1803784-67-9

2,5-Dibromo-3-fluorobenzyl alcohol

Cat. No. B1413294
CAS RN: 1803784-67-9
M. Wt: 283.92 g/mol
InChI Key: QDSHZWDDVFJHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-3-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H5Br2FO and a molecular weight of 283.92 . It is used in various applications, including as an intermediate in pharmaceutical and organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3-fluorobenzyl alcohol consists of a benzyl group (a benzene ring with a CH2 group attached) with bromine atoms at the 2 and 5 positions and a fluorine atom at the 3 position . The alcohol group (-OH) is attached to the benzyl group .


Chemical Reactions Analysis

Alcohols like 2,5-Dibromo-3-fluorobenzyl alcohol can undergo several types of reactions. They can be converted into alkyl halides, tosylates, alkenes, and esters . The specific reactions that 2,5-Dibromo-3-fluorobenzyl alcohol undergoes would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

2,5-Dibromo-3-fluorobenzyl alcohol has a predicted boiling point of 310.0±37.0 °C and a predicted density of 2.030±0.06 g/cm3 . Its pKa is predicted to be 13.53±0.10 .

properties

IUPAC Name

(2,5-dibromo-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSHZWDDVFJHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-fluorobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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